N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(3-Fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated biological activity as a falcipain inhibitor, a protease critical in malaria parasite survival . Its structure features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to an ethanediamide group, which is further substituted with a 3-fluorophenyl moiety. This design combines a lipophilic tetrahydroquinoline system with polar amide bonds, balancing target affinity and solubility.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-24-11-3-4-15-12-14(7-8-18(15)24)9-10-22-19(25)20(26)23-17-6-2-5-16(21)13-17/h2,5-8,12-13H,3-4,9-11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYZINJIQBQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorophenylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes further reactions with 1-methyl-1,2,3,4-tetrahydroquinoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine Positional Isomers
- N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (): This analog replaces the 3-fluorophenyl group with a 2,5-difluorophenyl substituent. The additional fluorine atom may enhance metabolic stability and π-π stacking interactions with hydrophobic enzyme pockets. However, steric effects from the ortho-fluorine could reduce binding flexibility compared to the para-substituted target compound .
Trifluoromethyl Substitution
- The added pyrrolidinyl moiety may increase basicity, affecting solubility and membrane permeability. This compound’s bulkier substituents might reduce binding affinity compared to the target’s simpler 3-fluorophenyl group .
Core Structure Modifications
Indole Carboxamide Derivatives (ICDs)
- N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (): Replacing the tetrahydroquinoline core with an indole system alters the compound’s planar geometry and hydrogen-bonding capacity. ICDs exhibit moderate falcipain inhibition but lower selectivity compared to QODs, likely due to reduced steric complementarity with the enzyme’s active site .
Functional Group Comparisons
Mechanistic and Computational Insights
- Binding Mode Predictions: Molecular docking studies (e.g., AutoDock Vina) suggest that the tetrahydroquinoline core in the target compound forms van der Waals interactions with hydrophobic regions of falcipain, while the 3-fluorophenyl group engages in halogen bonding. In contrast, ICDs’ indole core may adopt less favorable orientations due to steric clashes .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3-fluorophenyl oxalamide with a tetrahydroquinoline-ethyl intermediate, similar to methods in and . Fluorinated analogs (e.g., 2,5-difluoro) require precise halogenation steps, increasing synthetic complexity .
Pharmacological Considerations
- Metabolic Stability: Fluorine atoms in the target compound and its analogs reduce susceptibility to cytochrome P450 oxidation, enhancing half-life compared to non-fluorinated derivatives .
- Solubility : The ethanediamide group improves aqueous solubility relative to purely lipophilic spirocyclic compounds (e.g., NFOT in ) .
Biological Activity
N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a fluorophenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the tetrahydroquinoline derivative followed by the introduction of the 3-fluorophenyl group through nucleophilic substitution reactions.
Pharmacological Profile
The biological activity of this compound has been evaluated in several studies focusing on its interaction with various receptors and enzymes. Notably:
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Research has indicated that compounds similar to this compound exhibit selective inhibition of PNMT. This enzyme is crucial in catecholamine biosynthesis and modulation of neurotransmitter levels .
- Alpha(2)-Adrenoceptor Affinity : Studies have shown that related compounds possess affinities for alpha(2)-adrenoceptors, which are involved in various physiological responses including sedation and analgesia. The selectivity of these compounds for PNMT over alpha(2)-adrenoceptors suggests potential for reduced side effects associated with adrenergic activation .
Toxicological Profile
In terms of safety, preliminary assessments indicate that the LD50 (lethal dose for 50% of the population) is greater than 4 g/kg, suggesting a favorable safety profile for oral administration at high doses .
Study 1: Antimalarial Activity
In a study assessing the antimalarial properties of related compounds, it was found that a derivative exhibited an effective dose of 27.74 mg/kg when combined with artesunate. This combination led to a significant reduction in parasitic load (99.69% suppression) in treated mice after five days, demonstrating potential therapeutic applications beyond central nervous system disorders .
Study 2: Neuropharmacology
Another study investigated the neuropharmacological effects of similar compounds on animal models. The results indicated that these compounds could penetrate the blood-brain barrier effectively due to their lipophilic nature. This characteristic enhances their potential as treatments for neurological disorders .
Research Findings Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C17H22FN3 |
| LD50 | > 4 g/kg |
| Effective Dose (Antimalarial) | 27.74 mg/kg (combined with artesunate) |
| PNMT Inhibition | Selective inhibitor |
| Alpha(2)-Adrenoceptor Affinity | Moderate affinity |
Q & A
Basic: What synthetic routes are optimal for preparing N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amide Coupling: React 3-fluoroaniline with oxalyl chloride to form the ethanediamide backbone.
Tetrahydroquinoline Functionalization: Introduce the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group via nucleophilic substitution or reductive amination under controlled pH (6–8) and temperature (40–60°C) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Considerations: Optimize solvent choice (e.g., dichloromethane for solubility) and catalyst (e.g., triethylamine for amidation) to suppress side reactions like hydrolysis .
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and aliphatic protons (δ 1.2–3.0 ppm for tetrahydroquinoline methyl groups) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography: Resolve stereochemistry of the tetrahydroquinoline ring and amide bond geometry .
Data Interpretation Tip: Compare spectral data with structurally analogous compounds (e.g., chlorophenyl derivatives) to validate substituent effects .
Advanced: How can molecular docking predict this compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Target Selection: Prioritize enzymes with known affinity for tetrahydroquinoline derivatives (e.g., nitric oxide synthase, falcipain) .
Docking Workflow:
- Prepare the ligand (protonation states, tautomers) using OpenBabel.
- Use AutoDock Vina with a grid box centered on the active site (size: 25 ų) .
- Validate with RMSD <2 Å against co-crystallized ligands .
Analysis: Focus on hydrogen bonding (amide NH with Glu/Asp residues) and π-π stacking (fluorophenyl with aromatic side chains) .
Advanced: How to resolve contradictory data in SAR studies of fluorophenyl-tetrahydroquinoline amides?
Methodological Answer:
- Hypothesis Testing:
- Case Study: If Compound A shows higher in vitro activity but lower in vivo efficacy than Compound B, evaluate metabolic stability (CYP450 assays) or plasma protein binding (equilibrium dialysis) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for protease inhibition) at 10 µM compound concentration.
- Cell Viability: MTT assay in cancer cell lines (e.g., HeLa) with IC50 determination via nonlinear regression .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls (DMSO <0.1%) .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing potency?
Methodological Answer:
Core Modifications:
- Tetrahydroquinoline Ring: Replace 1-methyl with 1-ethyl (synthesize via reductive alkylation) to assess steric effects .
- Fluorophenyl Position: Compare 3-fluoro vs. 4-fluoro analogs (synthesized via directed ortho-metalation) .
Data Analysis:
- Use Free-Wilson analysis to quantify substituent contributions to activity.
- Perform QSAR modeling (e.g., CoMFA) with descriptors like logP, polar surface area, and H-bond donors .
Basic: What stability studies are required for long-term storage of this compound?
Methodological Answer:
- Forced Degradation: Expose to heat (60°C, 72 hr), light (ICH Q1B conditions), and hydrolytic stress (pH 1–13).
- Analytical Monitoring: Track degradation via HPLC-UV (210 nm) and LC-MS for byproduct identification .
- Storage Recommendations: Store at –20°C in amber vials under argon to prevent oxidation of the tetrahydroquinoline moiety .
Advanced: How can molecular dynamics (MD) simulations elucidate binding stability with a target protein?
Methodological Answer:
Simulation Setup:
- Run 100 ns MD simulations (GROMACS/AMBER) with explicit solvent (TIP3P water) and physiological ion concentration.
Key Metrics:
- Calculate RMSD (<3 Å for stable binding) and hydrogen bond occupancy (>50% for critical interactions).
- Perform MM-PBSA/GBSA to estimate binding free energy (ΔG < –8 kcal/mol suggests high affinity) .
Validation: Cross-reference with experimental IC50 values to confirm computational predictions .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction Scaling: Transition from batch to flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation and yield .
- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk purification .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Advanced: How to address off-target interactions identified in kinase profiling assays?
Methodological Answer:
- Selectivity Optimization:
- Experimental Validation: Use KINOMEscan® profiling (Eurofins) to quantify kinome-wide selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
